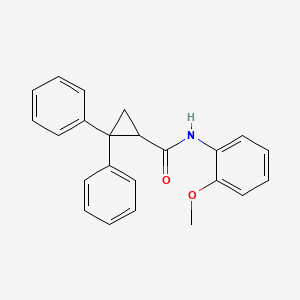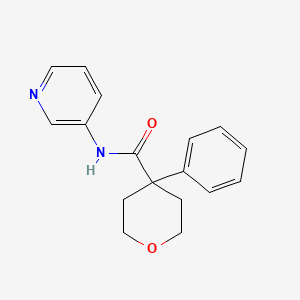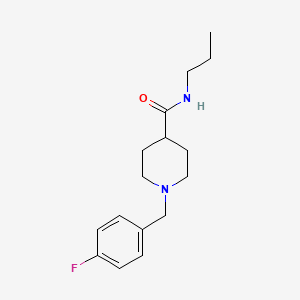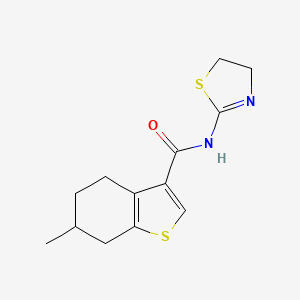![molecular formula C27H25ClN2O B4984437 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4984437.png)
1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone, also known as C-ANAP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology.
Aplicaciones Científicas De Investigación
1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. Studies have shown that 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has anti-inflammatory, analgesic, and antioxidant properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone also inhibits the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has anti-inflammatory and analgesic effects, which are mediated by its inhibition of COX-2 activity. 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has also been found to have antioxidant properties, which are attributed to its ability to inhibit ROS production. In addition, 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. However, one of the limitations of using 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone. One potential area of research is the development of new derivatives of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone that have improved pharmacological properties. Another area of research is the exploration of the potential applications of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, further studies are needed to investigate the potential toxicity of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone and to determine its safety for use in humans.
Conclusion:
In conclusion, 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone is a chemical compound that has potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone involves the reaction of 4-(4-bromophenyl)piperazine and (10-chloro-9-anthryl)methanol with 1-(4-chlorophenyl)ethanone in the presence of potassium carbonate. The reaction results in the formation of 1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone as a yellow solid.
Propiedades
IUPAC Name |
1-[4-[4-[(10-chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O/c1-19(31)20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-26-22-6-2-4-8-24(22)27(28)25-9-5-3-7-23(25)26/h2-13H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYYGHVNNQELCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)


![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)

![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4984391.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4984407.png)
![1-(2-chlorobenzyl)-N-[(5-chloro-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984414.png)
![1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B4984416.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4984457.png)
![1-(2-chlorobenzyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984466.png)
